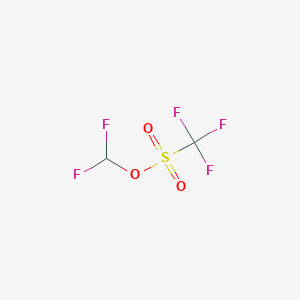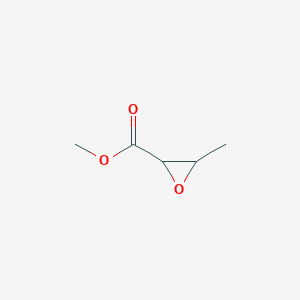
4-Chloro-5-fluoro-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine typically involves the following steps :
Formation of Intermediate: Ethyl formate and ethyl fluoroacetate are reacted with potassium tert-butoxide in an alkaline medium to form the intermediate 2-fluoro-3-oxo ethyl propionate sodium salt.
Ring Closure: The intermediate is then reacted with acetamidine hydrochloride to form 5-fluoro-2-methylpyrimidine-4(3H)-ketone.
Chlorination: The ketone is chlorinated using phosphorus oxychloride as the chlorinating agent and an organic base as an additive to yield this compound.
Industrial Production Methods
The industrial preparation method for this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of ethyl formate and ethyl fluoroacetate, followed by ring closure with acetamidine hydrochloride and chlorination with phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms are potential leaving groups, allowing for nucleophilic substitution reactions.
Nucleophilic Reactions: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic reactions with suitable electrophiles.
Acylation or Alkylation Reactions: The nitrogen atoms may act as nucleophiles in acylation or alkylation reactions.
Cross-Coupling Reactions: The halogen substituents can participate in cross-coupling reactions, such as Suzuki coupling or Stille coupling.
Oxidation or Reduction Reactions: The compound may undergo oxidation or reduction reactions depending on the reaction conditions.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride is commonly used as the chlorinating agent.
Nucleophilic Substitution: Various nucleophiles can be used, including amines and alkoxides.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
4-Chloro-5-fluoro-2-methylpyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and downstream signaling .
Comparison with Similar Compounds
4-Chloro-5-fluoro-2-methylpyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-fluoro-2-methylpyrimidine: This compound has an additional chlorine atom at the 6-position, which may alter its reactivity and biological activity.
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine:
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine: The methoxy group at the 6-position introduces different electronic effects, influencing the compound’s reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and potential for diverse chemical reactions.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGQHQXDKLATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341585 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-50-3 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluoro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)








